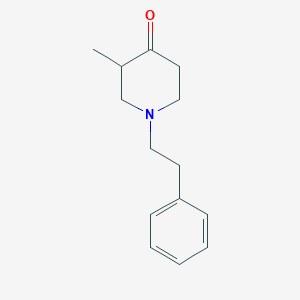

3-Methyl-1-(2-phenylethyl)piperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(2-phenylethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNKVRCSKRJSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342337 | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82003-82-5, 129164-39-2 | |

| Record name | 4-Piperidone, 3-methyl-1-phenethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082003825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(2-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Methyl-1-(2-phenylethyl)piperidin-4-one

CAS Number: 82003-82-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of potent synthetic analgesics. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its pivotal role in the development of pharmacologically active compounds.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 82003-82-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.31 g/mol | [1] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |

| Melting Point | 111-112 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 148.2 ± 11.9 °C | [1] |

| LogP | 2.09 | [1] |

| Index of Refraction | 1.527 | [1] |

Experimental Protocols

The following section outlines a detailed methodology for the synthesis of this compound, based on established chemical literature.

Synthesis of this compound

This synthesis is a multi-step process that begins with the formation of a quaternary ammonium salt, followed by a reduction and isomerization to yield the final product.[2]

Step 1: Quaternary Ammonium Salt Formation

-

Under a nitrogen atmosphere, combine 3-picoline-4-alcohol (1 equivalent) and 2-phenylethyl halide (e.g., 2-bromoethylbenzene or 2-iodoethylbenzene) (1 to 2.5 equivalents) in a suitable solvent such as methyl tertiary butyl ether, acetonitrile, methylene dichloride, acetone, or 1,2-dichloroethane. The reaction can also be carried out neat.

-

Heat the reaction mixture to a temperature between 20°C and 90°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting quaternary ammonium salt can be isolated.

Step 2: Reduction and Isomerization

-

In a three-necked flask under a nitrogen atmosphere, dissolve the quaternary ammonium salt from Step 1 in anhydrous methanol.

-

Cool the solution to 0°C with stirring.

-

Gradually add sodium borohydride (NaBH₄) (1 to 5 equivalents) in portions. The addition will generate gas, so it is crucial to allow the effervescence to subside between additions.

-

After the complete addition of sodium borohydride, remove the cooling bath and allow the reaction to warm to 10-20°C.

-

Continue stirring for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, the reaction mixture can be worked up to isolate the crude product.

-

Purification of the crude product can be achieved by recrystallization after salt formation with agents like 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid in ethanol, followed by liberation of the free base with a 1M solution of sodium hydroxide or potassium hydroxide.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthetic Pathway

Caption: Synthetic route to this compound.

Role as a Key Intermediate

Caption: Workflow from synthesis to application.

Signaling Pathway of Downstream Analgesics

The primary pharmacological targets of the potent analgesics synthesized from this compound are the μ-opioid receptors.

References

An In-depth Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 3-Methyl-1-(2-phenylethyl)piperidin-4-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a derivative of 4-piperidone, characterized by a methyl group at the 3-position and a phenylethyl group attached to the nitrogen atom. Its chemical structure plays a significant role in its reactivity and potential pharmacological applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82003-82-5 | [1] |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.307 g/mol | [1] |

| Melting Point | 111-112 °C | [1] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 148.2 ± 11.9 °C | [1] |

| LogP | 2.09 | [1] |

| Refractive Index | 1.527 | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process, as outlined in the literature. A representative synthetic pathway is detailed below.

Synthesis from 3-Substituted Pyridine-4-alcohol

A method for the preparation of this compound has been described starting from 3-substituted pyridine-4-alcohol.[2] The general workflow involves the formation of a quaternary ammonium salt, followed by selective reduction and isomerization.

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Quaternary Ammonium Salt Formation

-

In a reaction vessel, 3-methylpyridine-4-ol is reacted with a phenethyl-2-halide (e.g., phenethyl bromide).

-

The reaction can be carried out with or without a solvent. Suitable solvents include methyl tertiary butyl ether, acetonitrile, methylene dichloride, acetone, or 1,2-dichloroethane.[2]

-

The molar ratio of the pyridine derivative to the phenethyl halide is typically 1:(1-2.5).[2]

-

The reaction is conducted at a temperature ranging from 20 °C to 90 °C.[2]

Step 2: Selective Reduction

-

The resulting quaternary ammonium salt is dissolved in a suitable solvent such as methanol, ethanol, or isopropanol.[2]

-

The solution is cooled to a temperature between -10 °C and 20 °C.[2]

-

Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The molar ratio of the quaternary salt to NaBH₄ is 1:(1-5.0).[2]

-

The reaction is monitored for completion, typically over 3-5 hours.[2]

Step 3: Isomerization and Purification

-

Following the reduction, the intermediate undergoes isomerization to yield this compound.

-

The crude product can be purified by salt formation with 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid, followed by recrystallization from ethanol.[2]

-

The purified salt is then dissociated under basic conditions (e.g., 1M sodium hydroxide or potassium hydroxide) to yield the final product.[2]

Spectral Data

While a comprehensive, publicly available spectral analysis for this compound is limited, data for the closely related N-phenethyl-4-piperidinone (NPP) can provide valuable insights.

Note: The following data is for N-phenethyl-4-piperidinone and should be used as a reference. The presence of the 3-methyl group in the target compound will introduce additional signals and splitting patterns in the NMR spectra.

-

¹H NMR (of N-phenethyl-4-piperidinone): Spectral data for NPP is available, and a detailed interpretation would show signals corresponding to the aromatic protons of the phenylethyl group, as well as the methylene and methine protons of the piperidine ring.

-

¹³C NMR (of N-phenethyl-4-piperidinone): The ¹³C NMR spectrum of NPP would exhibit characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidine and phenylethyl moieties.

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to potent synthetic opioids.

Role as a Fentanyl Precursor

This compound serves as a crucial building block in the synthesis of fentanyl and its analogues. The presence of the methyl group at the 3-position can influence the pharmacological profile of the final opioid product. The general pathway from a piperidin-4-one derivative to fentanyl is illustrated below.

Signaling Pathway Context:

Caption: Synthetic pathway from a piperidin-4-one derivative to a fentanyl analog.

The synthesis involves a reductive amination of the piperidone with aniline to form an N-phenyl-piperidin-4-amine analog, which is then acylated to yield the final fentanyl analog.[3] The resulting compounds are potent agonists of the μ-opioid receptor, which is the primary mechanism of action for their analgesic effects. The diastereoisomers of related N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide have been synthesized and their pharmacology studied, indicating the importance of stereochemistry in their biological activity.[4][5]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its role as a key precursor in the synthesis of potent analgesics. This guide has provided a summary of its chemical properties, a detailed synthetic protocol, and an overview of its biological relevance. Further research into the specific spectral characteristics and pharmacological activities of this compound and its derivatives is crucial for the development of novel therapeutics and for understanding the structure-activity relationships of synthetic opioids.

References

- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

- 2. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]

- 3. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a heterocyclic organic compound belonging to the piperidin-4-one class. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals and biologically active molecules. Notably, this compound serves as a key intermediate in the synthesis of potent synthetic opioids, particularly analogs of fentanyl such as 3-methylfentanyl. Its molecular structure, featuring a methylated piperidinone ring N-substituted with a phenylethyl group, is a critical determinant of its reactivity and utility in multi-step organic syntheses. This guide provides a comprehensive overview of its molecular structure, synthesis, and its pivotal role in the production of synthetic analgesics.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a central piperidine ring with a methyl group at the 3-position and a ketone functional group at the 4-position. The nitrogen atom of the piperidine ring is substituted with a 2-phenylethyl group.

Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.31 g/mol | [1][2] |

| CAS Number | 82003-82-5 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methyl-1-phenethylpiperidin-4-one, 1-(2-Phenylethyl)-3-methyl-4-piperidone | [1] |

| Melting Point | 111-112 °C | [1] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 148.2 ± 11.9 °C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves a multi-step process starting from 3-substituted pyridine-4-alcohol.

Experimental Protocol: Synthesis from 3-Methylpyridine-4-alcohol (Based on Patent CN105111136A)[3]

Step 1: Quaternary Amine Salt Formation

-

Under a nitrogen atmosphere, combine 3-methylpyridine-4-alcohol and a phenethyl-2-halide (e.g., phenethyl bromide) in a suitable solvent such as acetonitrile, methylene chloride, or acetone. The molar ratio of the 3-methylpyridine-4-alcohol to the phenethyl-2-halide should be approximately 1:1 to 1:2.5.

-

Heat the reaction mixture to a temperature between 20 °C and 90 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting quaternary amine salt can be isolated.

Step 2: Reduction and Isomerization

-

In a three-necked flask under a nitrogen atmosphere, suspend the quaternary amine salt obtained in the previous step in anhydrous methanol.

-

Cool the mixture to 0 °C with stirring.

-

Gradually add sodium borohydride (NaBH₄) in portions. The molar ratio of the quaternary amine salt to NaBH₄ should be between 1:1 and 1:5. Effervescence will be observed.

-

After the complete addition of NaBH₄, remove the cooling bath and allow the reaction to warm to 10-20 °C.

-

Continue stirring for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification of the product can be achieved through recrystallization or column chromatography to yield this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.20-7.35 | m | 5H, Aromatic protons (C₆H₅) |

| ~2.70-2.90 | m | 4H, -CH₂-CH₂-Ph |

| ~2.50-2.70 | m | 4H, Piperidine ring protons adjacent to N |

| ~2.20-2.40 | m | 3H, Piperidine ring protons adjacent to C=O |

| ~1.00-1.10 | d | 3H, -CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~209-211 | C=O (Ketone) |

| ~139-141 | Quaternary aromatic carbon (C-1 of phenyl) |

| ~128-129 | Aromatic CH carbons |

| ~126-127 | Aromatic CH carbon (para) |

| ~60-61 | -CH₂-N |

| ~52-54 | Piperidine ring carbons adjacent to N |

| ~40-42 | Piperidine ring carbons adjacent to C=O |

| ~33-35 | -CH₂-Ph |

| ~10-15 | -CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3020-3080 | C-H stretch (aromatic) |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~1715-1725 | C=O stretch (ketone) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic) |

| ~1100-1200 | C-N stretch |

Predicted Mass Spectrometry Fragmentation

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 217. Key fragmentation patterns would likely involve the loss of the phenylethyl group or cleavage of the piperidine ring. A prominent fragment would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) from the benzyl moiety.

Role in Fentanyl Analog Synthesis

This compound is a crucial precursor in the synthesis of 3-methylfentanyl, a potent analog of fentanyl.[3] The synthesis typically proceeds through the formation of an N-phenyl-piperidin-4-amine intermediate.

Synthetic Pathway to 3-Methylfentanyl

-

Reductive Amination: this compound is reacted with aniline in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form N-(3-methyl-1-(2-phenylethyl)piperidin-4-yl)aniline.

-

Acylation: The resulting secondary amine is then acylated with propionyl chloride or propionic anhydride to yield 3-methylfentanyl.

Caption: General synthetic route to 3-methylfentanyl from its precursor.

Biological Activity and Toxicology

There is limited publicly available information on the specific biological activity and toxicology of this compound itself. Its primary significance in the scientific literature is as a chemical intermediate. As a precursor to highly potent opioids, it is handled with significant caution in controlled laboratory settings. The pharmacology and toxicology of its downstream products, such as 3-methylfentanyl, are well-documented, with these compounds acting as potent agonists at the μ-opioid receptor, leading to profound analgesia but also severe respiratory depression and high potential for abuse and overdose.

Conclusion

This compound is a compound of significant interest due to its central role as a precursor in the synthesis of potent fentanyl analogs. Understanding its chemical properties, synthesis, and reactivity is crucial for researchers in medicinal chemistry, drug development, and forensic science. While detailed experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from the extensive body of research on related piperidin-4-one derivatives. Future research may further elucidate the specific biological properties of this compound, beyond its role as a synthetic intermediate.

References

- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one: A Technical Guide

Introduction

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a substituted piperidinone that serves as a key intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to potent analgesics. Its discovery and initial synthesis can be traced back to the early 1970s in the context of research into fentanyl analogs. A seminal 1974 paper by Van Bever et al. on the synthesis and pharmacology of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide implicitly describes the preparation of this piperidinone as a crucial building block.[1][2][3] Since then, various synthetic methodologies have been developed to improve efficiency, yield, and scalability. This document provides an in-depth technical guide on a modern synthetic approach to this compound, primarily based on methodologies outlined in recent patent literature.

Synthetic Pathway Overview

A contemporary and efficient method for the synthesis of this compound involves a two-step process starting from 3-methylpyridin-4-ol. This pathway is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions. The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are based on the synthetic methodology described in patent CN105111136A.

Step 1: Synthesis of the Quaternary Ammonium Salt

This initial step involves the N-alkylation of 3-methylpyridin-4-ol with a phenethyl halide to form the corresponding quaternary ammonium salt.

Experimental Workflow:

Caption: Workflow for the synthesis of the quaternary ammonium salt intermediate.

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpyridin-4-ol and a phenethyl halide (e.g., phenethyl bromide).

-

Add a suitable solvent such as acetonitrile or acetone.

-

Heat the reaction mixture to reflux and maintain for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting quaternary ammonium salt under vacuum to a constant weight.

Step 2: Synthesis of this compound

The second step involves the reduction of the quaternary ammonium salt with sodium borohydride, which leads to the formation of the target piperidin-4-one derivative through a reduction and rearrangement cascade.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

-

Suspend the quaternary ammonium salt obtained from Step 1 in an alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C in an ice bath with stirring.

-

Add sodium borohydride (NaBH₄) portion-wise, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain the pure this compound.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound as derived from the patent literature.

Table 1: Reactant Molar Ratios

| Step | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) |

| 1 | 3-Methylpyridin-4-ol | Phenethyl halide | 1 : 1 - 1 : 2.5 |

| 2 | Quaternary ammonium salt | Sodium borohydride | 1 : 1 - 1 : 5.0 |

Table 2: Reaction Conditions

| Step | Solvent | Temperature (°C) | Duration (hours) |

| 1 | Acetonitrile, Acetone, Dichloromethane, etc. | 20 - 90 | Not specified |

| 2 | Methanol, Ethanol, Isopropanol | -10 to 20 | 3 - 5 |

Conclusion

The synthesis of this compound is a critical process for the development of certain classes of analgesic compounds. The modern synthetic route presented, commencing from 3-methylpyridin-4-ol, offers a reliable and scalable method for obtaining this key intermediate. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers and professionals in the fields of medicinal chemistry and drug development. Further optimization of reaction conditions may lead to improved yields and purity, facilitating the efficient production of this valuable chemical building block.

References

- 1. Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. This document compiles available data on its molecular characteristics and outlines a reported synthetic route. Due to the limited publicly available information regarding its specific biological activity, this guide focuses on its chemical properties and synthesis. A detailed experimental workflow for its preparation, based on patent literature, is provided, alongside a summary of its physical data in a structured format.

Core Physical and Chemical Properties

This compound is a substituted piperidinone derivative. Its core structure consists of a piperidine ring with a methyl group at the 3-position, a ketone at the 4-position, and a phenylethyl group attached to the nitrogen atom.

Data Presentation

The quantitative physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various chemical supplier databases and online resources.

| Property | Value | Source(s) |

| CAS Number | 82003-82-5 | [1][2] |

| Molecular Formula | C₁₄H₁₉NO | [1][2] |

| Molecular Weight | 217.31 g/mol | [2] |

| Melting Point | 111-112 °C | [1] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 148.2 ± 11.9 °C | [1] |

| pKa (Predicted) | 8.06 ± 0.40 | Not available in search results |

| LogP (Predicted) | 2.09 | [1] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound (Based on CN105111136A)

Disclaimer: This protocol is an interpretation of the methodology described in patent CN105111136A and has not been independently verified. Researchers should exercise caution and adapt the procedure as necessary with appropriate safety measures.

Step 1: Quaternary Amine Salt Formation

-

Under a nitrogen atmosphere, combine 3-picolin-4-ol and 2-phenylethyl halide (e.g., 2-bromoethyl)benzene) in a suitable solvent such as dichloromethane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, the resulting quaternary amine salt can be isolated.

Step 2: Reduction and Isomerization

-

Suspend the quaternary amine salt in anhydrous methanol in a reaction vessel under a nitrogen atmosphere.

-

Cool the mixture to 0°C.

-

Gradually add a reducing agent, such as sodium borohydride (NaBH₄), to the cooled suspension.

-

After the addition is complete, allow the reaction to warm to a temperature between 10-20°C and stir for several hours.

-

Monitor the reaction for completion via TLC.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification of the final compound, this compound, can be achieved through techniques such as recrystallization or column chromatography.[3]

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound. These would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., the ketone C=O stretch).

-

Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound itself. Its primary significance in the scientific and pharmaceutical landscape is as a precursor in the synthesis of fentanyl and its analogues.[4] Fentanyl is a potent µ-opioid receptor agonist. The synthesis of fentanyl from precursors like N-phenethyl-4-piperidinone (a related compound) is well-documented.[5][6] However, the intrinsic pharmacological profile of this compound remains uncharacterized in the available literature.

Visualizations

Given the absence of data on the biological pathways of this compound, a diagram illustrating a generalized experimental workflow for its synthesis and characterization is provided below.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound of interest primarily due to its role as a synthetic intermediate. This guide has consolidated the available data on its physical properties and provided an overview of a potential synthetic route. Further research is required to elucidate its biological activity and pharmacological profile. The information presented herein is intended to serve as a foundational resource for researchers and scientists in the fields of medicinal chemistry and drug development.

References

- 1. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

- 2. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]

- 3. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

A Technical Guide to 3-Methyl-1-(2-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably potent analgesics such as fentanyl and its analogues. This document details its chemical properties, synthesis protocols, and its role as a precursor in the development of opioid receptor modulators.

Chemical and Physical Properties

This compound is a derivative of 4-piperidinone. Its core structure consists of a piperidine ring substituted with a methyl group at the 3-position, a phenylethyl group at the 1-position (the nitrogen atom), and a ketone at the 4-position. The IUPAC name for this compound is This compound .

Quantitative data and physical properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 82003-82-5 |

| Molecular Formula | C14H19NO |

| Molecular Weight | 217.307 g/mol |

| Boiling Point | 338.1±22.0 °C at 760 mmHg |

| Melting Point | 111-112 °C |

| Density | 1.0±0.1 g/cm³ |

| Flash Point | 148.2±11.9 °C |

| LogP | 2.09 |

| Vapour Pressure | 0.0±0.7 mmHg at 25°C |

| Index of Refraction | 1.527 |

Data sourced from Chemsrc.com

Synthesis and Experimental Protocols

The synthesis of this compound is of significant interest due to its role as a key intermediate. One documented method starts from 3-substituted pyridine-4-alcohol.[1]

General Synthesis Workflow

A common synthetic route involves the formation of a quaternary ammonium salt followed by reduction and isomerization.[1] The following is a generalized protocol based on published methods:

-

Quaternary Ammonium Salt Formation: 3-substituted pyridine-4-alcohol is reacted with a phenethyl-2-halide (e.g., phenethyl bromide). This reaction can be carried out in a solvent such as methyl tertiary butyl ether, acetonitrile, methylene dichloride, acetone, or 1,2-ethylene dichloride, or under solvent-free conditions.[1] The molar ratio of the pyridine derivative to the phenethyl halide is typically 1:(1-2.5).[1]

-

Selective Reduction: The resulting quaternary ammonium salt is then selectively reduced to an allyl alcohol. A common reducing agent for this step is sodium borohydride (NaBH₄) in a solvent like methanol or ethanol.[1] The reaction is typically performed at a low temperature, between -10 °C and 20 °C.[1]

-

Isomerization: The allyl alcohol intermediate undergoes isomerization to yield the final product, this compound.[1]

-

Purification: The crude product can be purified by recrystallization after salification with an acid such as 2,4,6-trinitrophenol, D- or L-tartaric acid, or hydrochloric acid in ethanol. The purified salt is then dissociated under basic conditions (e.g., 1M sodium hydroxide or potassium hydroxide) to yield the pure ketone.[1]

Below is a diagram illustrating this synthetic pathway.

Biological Significance and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, it is a crucial precursor for the synthesis of potent opioid analgesics, particularly fentanyl and its derivatives.[2] The biological activity of these end-products is primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

The general signaling pathway for µ-opioid receptor agonists like fentanyl is as follows:

-

Agonist Binding: The opioid agonist binds to the µ-opioid receptor on the neuronal cell membrane.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).

-

Ion Channel Modulation: The G-protein activation also leads to the closing of voltage-gated calcium channels (reducing neurotransmitter release) and the opening of G-protein-coupled inwardly rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).

-

Analgesic Effect: The net result of these cellular events is a reduction in neuronal signaling, leading to the powerful analgesic effects characteristic of these compounds.

The following diagram provides a simplified representation of this signaling pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its primary importance lies in its role as a versatile intermediate for the synthesis of potent opioid analgesics. A thorough understanding of its chemical properties and synthetic routes is essential for researchers working on the development of new therapeutics targeting the opioid system. The information presented in this guide provides a foundational understanding for professionals in the field.

References

3-Methyl-1-(2-phenylethyl)piperidin-4-one role in fentanyl synthesis

An in-depth analysis of the role of 3-Methyl-1-(2-phenylethyl)piperidin-4-one in the synthesis of fentanyl and its analogs is a complex subject with significant legal and public health implications. Due to the classification of fentanyl and its related compounds as controlled substances in many jurisdictions, detailed synthesis information is often subject to strict regulation and is not widely available in public-facing scientific literature.

The chemical structure of this compound suggests its potential as a precursor or intermediate in the synthesis of certain fentanyl analogs. The core piperidine ring is a key structural feature of fentanyl, and the N-phenylethyl group is also a characteristic component. The methyl group at the 3-position and the ketone at the 4-position would allow for further chemical modifications to arrive at the final structure of various fentanyl-related compounds.

The synthesis of fentanyl itself, as originally described by Paul Janssen, involves the reaction of N-phenethyl-4-anilinopiperidine (ANPP) with propionyl chloride. The synthesis of ANPP can be achieved through various routes, and it is conceivable that a molecule like this compound could be a starting material or an intermediate in one of these synthetic pathways. Specifically, the ketone at the 4-position could be converted to an aniline group through a process like reductive amination.

It is important to note that clandestine laboratories often employ novel and varied synthetic routes to produce illicit substances, and the specific role of any given chemical can change depending on the desired end product and the available starting materials. Law enforcement and forensic chemistry publications may contain more detailed information on the specific precursors and synthesis routes encountered in illicit drug production. However, access to this type of information is typically restricted.

An In-depth Technical Guide on the Basic Characterization of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

Introduction

3-Methyl-1-(2-phenylethyl)piperidin-4-one is a substituted piperidin-4-one derivative. Structurally, it is an analog of N-phenethyl-4-piperidinone (NPP), a well-documented and regulated precursor in the synthesis of fentanyl and its analogs. The addition of a methyl group at the 3-position of the piperidine ring makes this compound a key intermediate for the synthesis of specific fentanyl derivatives, such as 3-methylfentanyl.[1][2] Its characterization is of significant interest to researchers in medicinal chemistry, drug development, and forensic science for the purposes of synthesis, analog development, and the identification of controlled substances and their precursors. This document provides a comprehensive overview of its fundamental chemical properties, synthetic pathways, and analytical characterization.

Section 1: Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, purification, and characterization.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 82003-82-5 | [3][4] |

| Molecular Formula | C₁₄H₁₉NO | [3] |

| Molecular Weight | 217.31 g/mol | [4][5] |

| Melting Point | 111-112 °C | [3] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Flash Point | 148.2 ± 11.9 °C | [3] |

| pKa (Predicted) | 8.06 ± 0.40 | [4] |

| LogP | 2.09 | [3] |

| Topological Polar Surface Area | 20.31 Ų | [3] |

| Storage Condition | 2-8 °C | [3] |

Structural Identifiers

| Type | Identifier | Reference |

| Canonical SMILES | CC1CN(CCC1=O)CCC2=CC=CC=C2 | [4] |

| InChI | InChI=1S/C14H19NO/c1-12-11-15(10-8-14(12)16)9-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | [4] |

| InChIKey | FYNKVRCSKRJSSF-UHFFFAOYSA-N | [4] |

Section 2: Synthesis and Preparation

The synthesis of this compound can be achieved through various organic chemistry routes. One documented method involves the reaction of a 3-substituted pyridine-4-alcohol with a phenethyl halide to form a quaternary ammonium salt, which is subsequently reduced and isomerized to yield the target piperidone.[6]

A plausible synthetic pathway starts from 3-methylpyridin-4-ol, which is first N-alkylated with phenethyl bromide. The resulting pyridinium salt is then reduced, for instance with sodium borohydride, to form a tetrahydropyridine intermediate, which undergoes isomerization to the final, more stable piperidin-4-one product.[6]

Section 3: Spectroscopic and Analytical Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like N-phenethyl-4-piperidinone.[7]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the ~7.2-7.4 ppm range (from the phenylethyl group).- Aliphatic Protons: Complex multiplets from 2.5-3.5 ppm corresponding to the piperidine ring and ethyl bridge protons.- Methyl Protons: A doublet around 1.0-1.2 ppm, coupled to the adjacent methine proton. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, expected around ~208-210 ppm.- Aromatic Carbons: Signals between ~126-140 ppm.- Aliphatic Carbons: Multiple signals in the ~30-60 ppm range corresponding to the piperidine, ethyl, and methyl carbons. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z 217, corresponding to the exact mass.- Key Fragments: Common fragmentation would involve cleavage at the benzylic position (m/z 105 or 91) and fragments corresponding to the piperidone ring structure. |

| Infrared (IR) Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of a six-membered ring ketone.- C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.- Aromatic C=C Bends: Overtone bands in the 1600-2000 cm⁻¹ region and sharp bands around 1450-1600 cm⁻¹. |

Section 4: Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound, adapted from standard laboratory procedures for similar compounds.[6][8]

Protocol 1: Synthesis from 3-Methylpyridine Precursor

-

N-Alkylation: In a round-bottom flask, dissolve 3-methylpyridin-4-ol (1.0 eq) in a suitable solvent such as acetonitrile. Add phenethyl bromide (1.1 eq). Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction and remove the solvent under reduced pressure to yield the crude pyridinium salt.

-

Reduction and Isomerization: Suspend the crude salt in methanol and cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Workup and Purification: Quench the reaction by slowly adding 1M hydrochloric acid. Basify the solution with sodium hydroxide to pH > 10. Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to obtain the pure compound.

Protocol 2: General Characterization Workflow

The workflow for confirming the identity and purity of the synthesized compound involves a sequence of standard analytical techniques.

Protocol 3: Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional): If structural assignment is ambiguous, run 2D experiments such as COSY (H-H correlation) and HSQC (H-C correlation) to confirm connectivity.

Section 5: Pharmacological Context and Regulatory Status

This compound is not intended for direct therapeutic use but serves as a crucial building block in the synthesis of highly potent opioid analgesics.[1] Its structure is specifically designed as a precursor to 3-methylfentanyl, a controlled substance significantly more potent than morphine. The synthesis involves converting the ketone at the 4-position to an anilino group and subsequent N-acylation.[9]

Regulatory Status: Due to its direct application in the synthesis of controlled substances, this compound is considered a chemical precursor. Its parent compound, NPP, is a List I regulated chemical in the United States.[9] Similarly, the core structure, 3-methyl-4-piperidone, is a scheduled precursor derivative in other jurisdictions, such as Canada.[10] Therefore, the purchase, sale, and handling of this compound are subject to strict regulatory oversight in many countries.

This compound is a well-defined chemical entity with established physical and chemical properties. Its primary significance lies in its role as a direct precursor in the multi-step synthesis of potent and controlled synthetic opioids. The information provided in this guide, including its properties, synthesis, and analytical characterization, is fundamental for professionals engaged in pharmaceutical development, forensic analysis, and regulatory enforcement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Methyl-1-phenethyl-4-piperidinone | CAS#:82003-82-5 | Chemsrc [chemsrc.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Methyl-1-phenethyl-4-piperidinone CAS#: 82003-82-5 [m.chemicalbook.com]

- 6. CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. New and emerging drug threats in Canada: Fentanyl precursors - Canada.ca [canada.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-4-piperidone via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, provides a robust and versatile method for the synthesis of cyclic β-keto esters, which are key intermediates in the preparation of substituted 4-piperidones. This document outlines the application of the Dieckmann condensation for the synthesis of 3-methyl-4-piperidone, a valuable building block for the development of novel therapeutics. The synthesis involves a multi-step sequence commencing with Michael additions, followed by a base-mediated cyclization, and concluding with hydrolysis and decarboxylation.

Synthetic Pathway Overview

The synthesis of 3-methyl-4-piperidone via Dieckmann condensation follows a three-stage process:

-

Michael Additions: Benzylamine is subjected to two sequential Michael additions. The first is with methyl methacrylate to introduce the methyl group at the prospective 3-position of the piperidone ring. The second addition is with methyl acrylate. This sequence assembles the acyclic diester precursor.

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium methoxide, to form the N-benzyl-3-methyl-4-oxopiperidine-3-carboxylate intermediate.

-

Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation to yield the final product, N-benzyl-3-methyl-4-piperidone. Subsequent debenzylation (not detailed in this protocol) would yield 3-methyl-4-piperidone.

Experimental Protocols

Stage 1: Synthesis of N-Benzyl-N-(2-methoxycarbonylethyl)-2-aminopropanoate (Diester Precursor)

Materials:

-

Benzylamine

-

Methyl methacrylate

-

Methyl acrylate

-

Methanol (anhydrous)

-

Toluene (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add benzylamine (21.43 g, 0.2 mol) and 50 mL of anhydrous methanol.[1]

-

Cool the flask in an ice bath.

-

Slowly add a solution of methyl methacrylate (32.04 g, 0.32 mol) in 46 mL of anhydrous methanol dropwise with stirring.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.[1]

-

Heat the reaction mixture to reflux (65°C oil bath) and maintain for 20 hours.[1]

-

Cool the reaction to room temperature and then slowly add a mixture of methyl acrylate (25.83 g, 0.3 mol) and 40 mL of anhydrous methanol dropwise.[1]

-

After the addition, stir at room temperature for 30 minutes and then heat to reflux at 65°C for 24 hours.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove methanol and excess acrylates. The resulting crude oil is the diester precursor.

Stage 2: Dieckmann Condensation to form N-Benzyl-3-methyl-4-oxopiperidine-3-carboxylate

Materials:

-

Crude diester precursor from Stage 1

-

Sodium methoxide

-

Toluene (anhydrous)

-

Concentrated hydrochloric acid

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a water separator (Dean-Stark trap)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

Procedure:

-

In a 250 mL three-necked flask, prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol or use commercially available sodium methoxide. For this reaction, a molar ratio of diester to sodium methoxide of 1:1.4 is optimal.[1]

-

Add 50 mL of anhydrous toluene to the flask containing the sodium methoxide.

-

Slowly add a solution of the crude diester precursor (assuming 0.2 mol theoretical yield) in 50 mL of anhydrous toluene dropwise with stirring over approximately 1 hour.[1]

-

After the addition, heat the mixture to reflux and maintain for 5 hours. During the reaction, methanol will be generated and can be removed using a water separator.[1]

-

Cool the reaction mixture to room temperature.

Stage 3: Hydrolysis and Decarboxylation to N-Benzyl-3-methyl-4-piperidone

Materials:

-

Reaction mixture from Stage 2

-

Concentrated hydrochloric acid

-

40% Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Equipment:

-

Beaker

-

Separatory funnel

-

Heating mantle

-

pH paper or meter

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Carefully extract the cooled reaction mixture from Stage 2 with concentrated hydrochloric acid (3 x 50 mL).[1]

-

Combine the acidic aqueous layers and heat to reflux in an oil bath for approximately 6 hours to effect hydrolysis and decarboxylation. Monitor the reaction by taking small aliquots and testing with a ferric chloride solution; the reaction is complete when there is no color change.[1]

-

Cool the reaction mixture to room temperature and carefully neutralize by adding 40% sodium hydroxide solution until the pH reaches 12.[1]

-

Extract the aqueous layer with chloroform (3 x 100 mL).[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

-

Filter to remove the drying agent and concentrate the chloroform solution under reduced pressure.[1]

-

The resulting crude product can be purified by vacuum distillation to yield N-benzyl-3-methyl-4-piperidone as a slightly yellow oily liquid.[1]

Data Presentation

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| Michael Addition 1 | Benzylamine, Methyl methacrylate | Methanol | 65 | 20 | - |

| Michael Addition 2 | Intermediate from previous step, Methyl acrylate | Methanol | 65 | 24 | 84.56 (of diester)[1] |

| Dieckmann Condensation | Diester Precursor | Sodium methoxide, Toluene | Reflux | 5 | - |

| Hydrolysis & Decarboxylation | β-keto ester intermediate | Concentrated HCl, NaOH | Reflux | 6 | - |

| Overall | Benzylamine, Methyl methacrylate, Methyl acrylate | 66.75 (of N-benzyl-3-methyl-4-piperidone)[1] |

Visualizations

Reaction Scheme

Caption: Synthetic scheme for N-benzyl-3-methyl-4-piperidone.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Reductive Amination of 3-Methyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reductive amination of 3-methyl-4-piperidone, a key synthetic transformation for the generation of diverse 4-aminopiperidine scaffolds. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This guide outlines common procedures, discusses the selection of reagents, and presents potential challenges, such as steric hindrance, associated with the substrate. The protocols provided are based on established methods for the reductive amination of related piperidones.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction, which proceeds via the in situ formation and subsequent reduction of an imine or iminium ion, is widely employed in the pharmaceutical industry for the synthesis of amine-containing molecules.[1] The 3-methyl-4-piperidone core is a valuable starting material for the synthesis of potent therapeutic agents. The introduction of diverse amine functionalities at the 4-position through reductive amination allows for the systematic exploration of the structure-activity relationship (SAR) of novel drug candidates. This document details common protocols for this transformation, with a focus on practical execution and data interpretation.

Data Presentation: Comparison of Reductive Amination Protocols

The selection of the reducing agent and reaction conditions is critical for the successful reductive amination of 3-methyl-4-piperidone. The following table summarizes common protocols and their key parameters. It is important to note that the yields for 3-methyl-4-piperidone may be lower than those for unsubstituted 4-piperidones due to steric hindrance from the adjacent methyl group.

| Protocol | Reducing Agent | Amine | Solvent | Typical Yield | Key Considerations |

| 1 | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Primary or Secondary | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | 40-70% | Mild and selective reagent, tolerant of many functional groups. Acetic acid can be used as a catalyst.[2] |

| 2 | Sodium Cyanoborohydride (NaBH₃CN) | Primary or Secondary | Methanol (MeOH) | 30-60% | Requires acidic conditions for optimal reactivity.[3] Caution: Highly toxic cyanide byproducts. |

| 3 | Catalytic Hydrogenation | Ammonia or Primary Amine | Methanol (MeOH) or Ethanol (EtOH) | Variable | Cost-effective for large-scale synthesis. Requires specialized hydrogenation equipment.[1] |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred due to the mildness and selectivity of the reducing agent.[2]

Materials:

-

N-protected 3-methyl-4-piperidone (e.g., N-Boc-3-methyl-4-piperidone) (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, 0.1 - 1.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of N-protected 3-methyl-4-piperidone (1.0 eq) in anhydrous DCM or DCE (10-20 mL per gram of piperidone) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 - 1.5 eq).

-

If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

-

(Optional) Add acetic acid (0.1 - 1.0 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM or DCE (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is effective but requires careful handling due to the toxicity of the reagent and cyanide byproducts.[3]

Materials:

-

N-protected 3-methyl-4-piperidone (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the N-protected 3-methyl-4-piperidone (1.0 eq) and the amine (1.1 - 1.5 eq) in anhydrous methanol.

-

Adjust the pH of the solution to 5-6 by the dropwise addition of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution in a well-ventilated fume hood.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: Experimental workflow for the reductive amination of 3-methyl-4-piperidone.

Caption: Signaling pathway of reductive amination.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or No Product Formation | Steric hindrance from the 3-methyl group impeding nucleophilic attack or reduction. | Prolong reaction time, increase temperature moderately (e.g., to 40 °C), or use a less bulky amine. |

| Incomplete imine/iminium ion formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. | |

| Deactivated reducing agent. | Use a fresh bottle of the reducing agent. | |

| Formation of Side Products | Reduction of the starting piperidone. | Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure complete imine formation before adding the reducing agent. |

| Over-alkylation with primary amines. | Use a slight excess of the primary amine. For problematic substrates, a two-step procedure of imine formation followed by reduction may be necessary. |

Conclusion

The reductive amination of 3-methyl-4-piperidone provides a versatile entry point to a wide array of 4-amino-3-methylpiperidine derivatives. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. While steric hindrance from the 3-methyl group may present challenges, optimization of the reaction parameters can lead to successful synthesis of the target compounds. The protocols and guidelines presented in this document offer a solid foundation for researchers exploring the synthesis of novel piperidine-based molecules.

References

Application Notes and Protocols for the Purification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including 3-methylfentanyl. The protocols described herein focus on two primary methods: acid-base recrystallization and silica gel column chromatography. Additionally, this document outlines standard analytical techniques for assessing the purity of the final product, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The provided information is intended to guide researchers in obtaining high-purity this compound for research and development purposes.

Introduction

This compound is a crucial building block in medicinal chemistry and pharmaceutical development. The purity of this intermediate is paramount as impurities can lead to the formation of undesired side products, affect reaction yields, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of this compound, often achieved through N-alkylation of 3-methyl-4-piperidone or via multi-step sequences involving Dieckmann condensation, can result in various impurities. These may include unreacted starting materials, byproducts from side reactions (such as over-alkylation), and residual solvents.[1][2] Therefore, robust purification and analytical methods are essential.

This document presents two effective purification strategies and the corresponding analytical methods for quality control.

Potential Impurities

Understanding the potential impurities is critical for selecting an appropriate purification strategy and for analytical method development. Common impurities in crude this compound may include:

-

Unreacted Starting Materials: 3-methylpiperidin-4-one and 2-phenylethyl halide (or other alkylating agents).

-

Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with the alkylating agent.

-

Byproducts from Synthesis: Depending on the synthetic route, various side products can be formed. For instance, in syntheses involving a Dieckmann cyclization, incomplete cyclization or side reactions of the enolate can lead to impurities.[3]

-

Positional Isomers: If the starting materials are not pure, isomers of the final product may be present.

-

Residual Solvents: Solvents used in the synthesis and work-up procedures.

Purification Protocols

Method 1: Acid-Base Recrystallization

This method leverages the basic nature of the piperidine nitrogen to form a salt, which can be selectively precipitated and then neutralized to recover the purified product. This technique is particularly effective for removing non-basic impurities.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethanol or isopropanol.

-

Salt Formation: Slowly add a solution of an organic or inorganic acid (e.g., hydrochloric acid in ethanol, or a solution of L-tartaric acid) to the stirred solution of the crude product. The salt of the desired product will precipitate out of the solution.

-

Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent to remove any soluble impurities.

-

Recrystallization of the Salt: Recrystallize the collected salt from a suitable solvent system (e.g., ethanol/water) to further enhance its purity.

-

Liberation of the Free Base: Dissolve the purified salt in water and adjust the pH to >12 with a base (e.g., 1M sodium hydroxide or potassium hydroxide) to precipitate the purified free base.

-

Final Isolation: Extract the precipitated free base with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Acid-Base Recrystallization:

References

Analytical Methods for 3-Methyl-1-(2-phenylethyl)piperidin-4-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the qualitative and quantitative analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl analogs. The methods outlined below are essential for purity assessment, impurity profiling, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note: Reverse-phase HPLC with UV detection is a robust and widely used method for the quantification of this compound in bulk materials and reaction mixtures. This method separates the target compound from its precursors, by-products, and degradation products based on polarity.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Use an external standard calibration curve prepared with certified reference material of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification of this compound and the characterization of volatile and semi-volatile impurities. The mass spectrum provides a unique fingerprint for the compound, allowing for unambiguous identification. This method is particularly useful in forensic analysis and for detecting trace-level impurities.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.[1]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C.[1]

-

Ion Source Temperature: 230 °C.[1]

-

Mass Range: m/z 40-550.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.[1]

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Expected chemical shifts (ppm): Signals corresponding to the aromatic protons of the phenylethyl group, the aliphatic protons of the piperidine ring, and the methyl group.

-

-

¹³C NMR:

-

Acquire a standard carbon spectrum with proton decoupling.

-

Expected chemical shifts (ppm): Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine ring and phenylethyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Application Note: FTIR spectroscopy provides rapid identification of the key functional groups present in the this compound molecule. The characteristic absorption bands can confirm the presence of the carbonyl group and the aromatic ring.

Experimental Protocol:

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

A strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.

-

Absorption bands in the 3000-2800 cm⁻¹ region due to C-H stretching of the aliphatic and aromatic groups.

-

Bands in the 1600-1450 cm⁻¹ range corresponding to the C=C stretching of the aromatic ring.

-

Quantitative and Physical Data Summary

| Parameter | Value | Analytical Method | Reference |

| Molecular Formula | C₁₄H₁₉NO | - | [2] |

| Molecular Weight | 217.31 g/mol | - | [2] |

| Melting Point | 111-112 °C | - | [2] |

| Boiling Point | 338.1 ± 22.0 °C at 760 mmHg | - | [2] |

| Density | 1.0 ± 0.1 g/cm³ | - | [2] |

| LogP | 2.09 | - | [2] |

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

References

Application Note: GC-MS Analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 3-Methyl-1-(2-phenylethyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the sample preparation, instrumental parameters, and expected mass spectral fragmentation patterns. This method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for the identification and characterization of this piperidine derivative.

Introduction

This compound (CAS No. 129164-39-2) is a significant chemical intermediate in the synthesis of novel therapeutic agents. Its molecular structure, featuring a piperidone core with methyl and phenylethyl substitutions, makes it a versatile building block in medicinal chemistry. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials in the drug development pipeline.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This application note provides a detailed protocol for the GC-MS analysis of this compound, offering a streamlined workflow for its characterization.

Experimental Protocol

Materials and Reagents

-

Analyte: this compound (Purity ≥95%)[1]

-

Solvent: Methanol (HPLC grade or equivalent)

-

Inert Gas: Helium (99.999% purity) for GC carrier gas

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Autosampler: Agilent 7693A (or equivalent)

Sample Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 10 µg/mL by diluting with methanol.

-

Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Parameters

Gas Chromatograph Conditions:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 1 min |

| Ramp Rate 1 | 20 °C/min to 280 °C |

| Final Hold Time | 5 min at 280 °C |

Mass Spectrometer Conditions:

| Parameter | Value |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Results and Discussion

Chromatographic Analysis

Under the specified GC conditions, this compound is expected to be well-resolved and elute with a symmetric peak shape. The retention time will be influenced by the specific instrumentation and column used but is anticipated to be in the range of 10-15 minutes.

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is predicted based on established fragmentation patterns of piperidine derivatives and related ketones. The molecular ion peak ([M]⁺) is expected at m/z 217, corresponding to its molecular weight.

Key fragmentation pathways include:

-

Alpha-Cleavage: The cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This can result in the formation of a stable tropylium ion at m/z 91 from the phenylethyl group.

-

Ring Fission: The piperidone ring can undergo cleavage, leading to various fragment ions. A prominent fragment is expected from the loss of the phenylethyl group, resulting in an ion at m/z 112.

-

Loss of Methyl Group: Cleavage of the methyl group at the 3-position can also occur.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment Ion | Relative Abundance |

| 217 | [M]⁺ | Low |

| 126 | [M - C₇H₇]⁺ | Moderate |

| 112 | [M - C₈H₉]⁺ | High (Predicted Base Peak) |

| 91 | [C₇H₇]⁺ | High |